PDE VA Inhibition: 8-CPT-cAMP vs. Zaprinast (Standard Inhibitor)
8-CPT-cAMP sodium is a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA), demonstrating an IC50 of 0.9 μM. This potency is identical to that of zaprinast, a well-characterized PDE VA inhibitor standard. This inhibition is highly selective, as the IC50 values for PDE III and PDE IV are approximately 27- and 28-fold higher, respectively [1]. In contrast, the Epac-selective analog 8-pCPT-2'-O-Me-cAMP does not share this significant PDE inhibitory profile, highlighting a unique, non-redundant activity of 8-CPT-cAMP .
| Evidence Dimension | Inhibition of PDE VA enzyme activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.9 μM |
| Comparator Or Baseline | Zaprinast (IC50 = 0.9 μM) |
| Quantified Difference | Equivalent potency (no difference) |
| Conditions | In vitro enzymatic assay using purified PDE VA |
Why This Matters
This activity provides a built-in control for cGMP-dependent effects in cell-based assays, reducing the need for co-treatment with a separate PDE inhibitor and simplifying experimental design.
- [1] Connolly, B. J., Willits, P. B., Warrington, B. H., & Murray, K. J. (1992). 8-(4-Chlorophenyl)thio-cyclic AMP is a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA). Biochemical Pharmacology, 44(12), 2303-2308. View Source
